molecular formula C18H18N2O3 B3000378 ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-45-5

ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B3000378
CAS No.: 339013-45-5
M. Wt: 310.353
InChI Key: UOTGZPUUWZHWEV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the condensation of 2-methylbenzylamine with ethyl 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes the synthesis of intermediate compounds, followed by their subsequent reactions to form the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring can undergo substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Lacks the 2-methylbenzyl group, resulting in different biological activities.

    2-Methylbenzylamine: A simpler compound that serves as a precursor in the synthesis of the target compound.

    Benzimidazole derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.

Uniqueness

Ethyl 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its potential interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[(2-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-11-7-6-10-15(16)19(17(20)21)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTGZPUUWZHWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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